molecular formula C15H14IN5O B279751 N-(1-benzyl-1H-pyrazol-3-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide

N-(1-benzyl-1H-pyrazol-3-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B279751
M. Wt: 407.21 g/mol
InChI Key: GNZDDHNPMBWAEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-1H-pyrazol-3-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways involved in cell growth and inflammation. It has been found to inhibit the activity of the enzyme AKT, which is involved in cell growth and survival. It has also been found to inhibit the activity of the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
N-(1-benzyl-1H-pyrazol-3-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, as well as reduce inflammation in animal models of inflammation. It has also been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-benzyl-1H-pyrazol-3-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is that it has been found to be relatively non-toxic. This means that it can be used at higher concentrations without causing harm to cells or animals. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.

Future Directions

There are several future directions for research on N-(1-benzyl-1H-pyrazol-3-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide. One direction is to further investigate its anticancer properties and explore its potential as a cancer treatment. Another direction is to investigate its anti-inflammatory properties and explore its potential as a treatment for inflammatory diseases. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with other pathways and enzymes in the body. Finally, more research is needed to explore its potential as an antioxidant and its effects on oxidative stress and related diseases.

Synthesis Methods

The synthesis method for N-(1-benzyl-1H-pyrazol-3-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide involves the reaction of 1-benzyl-3-(4-iodo-1-methyl-1H-pyrazol-5-yl) urea with hydrazine hydrate. The reaction takes place in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as triethylamine. The product is obtained by filtration and purification using column chromatography.

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-3-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models of inflammation.

properties

Molecular Formula

C15H14IN5O

Molecular Weight

407.21 g/mol

IUPAC Name

N-(1-benzylpyrazol-3-yl)-4-iodo-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C15H14IN5O/c1-20-14(12(16)9-17-20)15(22)18-13-7-8-21(19-13)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,18,19,22)

InChI Key

GNZDDHNPMBWAEJ-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)I)C(=O)NC2=NN(C=C2)CC3=CC=CC=C3

Canonical SMILES

CN1C(=C(C=N1)I)C(=O)NC2=NN(C=C2)CC3=CC=CC=C3

Origin of Product

United States

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